molecular formula C14H20N2O4 B3226460 Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate CAS No. 1256337-01-5

Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate

Cat. No.: B3226460
CAS No.: 1256337-01-5
M. Wt: 280.32 g/mol
InChI Key: BYJIMTMZSFQYIG-UHFFFAOYSA-N
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Description

Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate is an organic compound with the molecular formula C14H20N2O4. It is a derivative of pyridine and contains a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, improved yields, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor in the development of drugs targeting specific biological pathways.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate involves its conversion to active metabolites in biological systems. The Boc group is removed under physiological conditions, revealing the free amine, which can interact with molecular targets such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its Boc-protected amino group, which provides stability during synthetic transformations and can be selectively removed under mild conditions. This makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

ethyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-5-19-12(17)8-10-6-7-11(15-9-10)16-13(18)20-14(2,3)4/h6-7,9H,5,8H2,1-4H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJIMTMZSFQYIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(C=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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